2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide
Description
2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide is an organic compound with a complex structure that includes a chloro group, a cyclohexyl ring, and a dioxane moiety
Properties
IUPAC Name |
2-chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNO3/c1-11(16)15(18)17-13(14-10-19-7-8-20-14)9-12-5-3-2-4-6-12/h11-14H,2-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHQEFWBRYKVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1CCCCC1)C2COCCO2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide typically involves multiple steps One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process might also involve continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: The dioxane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyclohexyl and dioxane moieties can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide: This compound features a prop-2-enamide group, which introduces additional reactivity.
Uniqueness
2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dioxane ring, in particular, can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
